molecular formula C23H26N2O5 B12500108 (2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid

(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid

Cat. No.: B12500108
M. Wt: 410.5 g/mol
InChI Key: BVPMIIMLKAWZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid is a complex organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid typically involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the coupling of the protected amino acid with acetic acid derivatives. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple steps of the synthesis in a controlled environment. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo, amine, and substituted derivatives .

Scientific Research Applications

(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis, where the protection and deprotection of amino groups are crucial steps .

Properties

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-3-14(2)21(22(28)24-12-20(26)27)25-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,3,12-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPMIIMLKAWZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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